molecular formula C14H19NO6S2 B15288862 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate CAS No. 76578-90-0

2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate

Cat. No.: B15288862
CAS No.: 76578-90-0
M. Wt: 361.4 g/mol
InChI Key: IJNKOCJUWUUMCV-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of sulfonate groups which enhance its solubility in water and other polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate typically involves the reaction of 2,3,3-trimethylindole with 1,3-propanesultone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonate groups .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it targets lysosomes in cells and exhibits changes in fluorescence intensity based on pH variations. This property is leveraged in cellular imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate stands out due to its dual sulfonate groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and stability in aqueous environments .

Properties

CAS No.

76578-90-0

Molecular Formula

C14H19NO6S2

Molecular Weight

361.4 g/mol

IUPAC Name

2,3,3-trimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate

InChI

InChI=1S/C14H19NO6S2/c1-10-14(2,3)12-9-11(23(19,20)21)5-6-13(12)15(10)7-4-8-22(16,17)18/h5-6,9H,4,7-8H2,1-3H3,(H-,16,17,18,19,20,21)

InChI Key

IJNKOCJUWUUMCV-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCS(=O)(=O)O

Origin of Product

United States

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